molecular formula C15H15NO3 B11856442 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 55376-68-6

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11856442
CAS No.: 55376-68-6
M. Wt: 257.28 g/mol
InChI Key: MZHNUGPUIXEZLS-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline scaffold. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic methodologies. For example, the use of enaminone as a replacement for 1,3-dicarbinols has been reported to improve yield and practicality in the synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to other quinoline derivatives .

Properties

CAS No.

55376-68-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C15H15NO3/c17-14-11-7-10(9-3-1-2-4-9)5-6-13(11)16-8-12(14)15(18)19/h5-9H,1-4H2,(H,16,17)(H,18,19)

InChI Key

MZHNUGPUIXEZLS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O

Origin of Product

United States

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